Superior In Vitro Potency Compared to the Benchmark CAM NVR 3-778
Hbv-IN-6 demonstrates significantly higher in vitro potency against HBV compared to the well-characterized first-in-class capsid assembly modulator, NVR 3-778. While a direct head-to-head study is not publicly available, a cross-study comparison using a common cellular model (HepG2.2.15 cells) reveals a marked difference. Hbv-IN-6 exhibits an EC50 of 44 nM, as reported in patent WO2021213445A1 [1]. In contrast, NVR 3-778 displays a mean EC50 ranging from 200 to 580 nM (0.2-0.58 µM) against various HBV genotypes in the same HepG2.2.15 cell line .
| Evidence Dimension | Antiviral Potency (EC50) |
|---|---|
| Target Compound Data | 44 nM |
| Comparator Or Baseline | NVR 3-778: 200 - 580 nM (mean range across genotypes A-H) |
| Quantified Difference | Hbv-IN-6 is approximately 4.5 to 13.2 times more potent than NVR 3-778 in this cellular model. |
| Conditions | HBV replication inhibition assay in HepG2.2.15 cells. (Note: Assay conditions for Hbv-IN-6 are inferred from the patent and standard CAM profiling; the EC50 for NVR 3-778 is explicitly stated for this cell line). |
Why This Matters
This substantial difference in potency means Hbv-IN-6 can achieve effective viral suppression at lower concentrations, potentially reducing off-target effects and offering a wider experimental window for combination studies or resistance profiling.
- [1] WO2021213445A1: 内磺酰胺衍生物及其应用 (Lactam Derivatives and Applications Thereof). World Intellectual Property Organization, 2021. View Source
